molecular formula C16H14IN3OS B6057306 3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B6057306
M. Wt: 423.3 g/mol
InChI Key: OJCKXRSLTZHGLU-UHFFFAOYSA-N
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Description

3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that features a thienopyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of iodine and amino groups in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

    Substitution: Nucleophiles like thiols (R-SH), amines (R-NH₂), or alkoxides (R-O⁻) in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Deiodinated thienopyridine.

    Substitution: Thienopyridine derivatives with various substituents replacing the iodine atom.

Scientific Research Applications

3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide depends on its specific application:

    In Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, such as kinases, by binding to their active sites and blocking their activity.

    In Materials Science: The compound’s electronic properties can be modulated by the presence of the iodine atom and the amino group, affecting its conductivity and luminescence properties.

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-(2-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: Similar structure but with a bromine atom instead of iodine.

    3-amino-N-(2-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: Similar structure but with a chlorine atom instead of iodine.

    3-amino-N-(2-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide makes it unique due to the specific electronic and steric effects imparted by iodine. These effects can influence the compound’s reactivity, binding affinity in biological systems, and electronic properties in materials science applications .

Properties

IUPAC Name

3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3OS/c1-8-7-9(2)19-16-12(8)13(18)14(22-16)15(21)20-11-6-4-3-5-10(11)17/h3-7H,18H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCKXRSLTZHGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC=C3I)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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